2-Buten-1-ol, acetate, (2E)-
Description
Significance and Contextual Relevance in Organic Chemistry
(2E)-2-Buten-1-ol, acetate (B1210297) serves as a versatile building block and intermediate in a multitude of organic transformations. Its importance is particularly pronounced in the synthesis of natural products and biologically active compounds. sci-hub.seacs.org The presence of both an alkene and an ester functional group allows for a diverse range of chemical manipulations, making it a key precursor in the stereoselective synthesis of intricate molecular architectures. For instance, it is a crucial starting material in the synthesis of various insect pheromones, which are essential for environmentally benign pest management strategies. researchgate.netnyxxb.cnresearchgate.net
The reactivity of the double bond and the ester functionality enables its participation in various coupling reactions, reductions, and additions. The stereochemistry of the trans-double bond is often pivotal in directing the stereochemical outcome of these reactions, a critical aspect in the synthesis of chiral molecules.
Historical Perspectives on (2E)-2-Buten-1-ol and Related Acetates
The study of allylic acetates, including crotyl acetates, has a rich history intertwined with the development of fundamental concepts in organic chemistry. Early research focused on understanding the reactivity of these compounds, particularly their behavior in substitution and addition reactions. The investigation of carbonyl allylation and crotylation, for example, has been a long-standing area of interest, with early work dating back to the late 19th and early 20th centuries involving allylmetal reagents. nih.gov
Over the decades, the focus has shifted towards achieving greater control over the stereoselectivity of reactions involving these substrates. Significant advancements in catalysis, particularly the development of transition-metal-catalyzed reactions, have revolutionized the use of compounds like (2E)-2-Buten-1-ol, acetate. These modern methods allow for highly enantioselective and diastereoselective transformations, which were previously challenging to achieve. nih.govacs.org
Current Research Frontiers and Unaddressed Questions
Contemporary research continues to explore the full synthetic potential of (2E)-2-Buten-1-ol, acetate and related compounds. A major frontier is the development of more efficient and sustainable catalytic systems for its utilization. This includes the use of earth-abundant metal catalysts and the design of reactions that proceed with high atom economy. acs.org
Furthermore, researchers are actively investigating novel applications of this compound in the synthesis of complex natural products and pharmaceuticals. The challenge lies in devising synthetic routes that are not only efficient but also allow for the rapid generation of molecular diversity. Unaddressed questions include the development of catalytic systems that can achieve perfect control over regioselectivity and stereoselectivity in a wider range of reactions, as well as a deeper understanding of the reaction mechanisms at a molecular level.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol ontosight.ai |
| Appearance | Liquid at room temperature ontosight.ai |
| Odor | Fruity or floral ontosight.ai |
| IUPAC Name | [(E)-but-2-enyl] acetate fishersci.ca |
| CAS Number | 628-08-0 nist.gov |
Interactive Data Table: Physical Properties This table provides calculated physical properties for (2E)-2-Buten-1-ol, acetate.
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | -154.06 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -294.75 | kJ/mol | Joback Calculated Property chemeo.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
but-2-enyl acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3 |
InChI Key |
WNHXJHGRIHUOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 2e 2 Buten 1 Ol, Acetate
Chemo- and Regioselective Synthesis Strategies
The selective synthesis of (2E)-2-buten-1-ol, acetate (B1210297) is crucial to ensure the desired isomeric purity and to avoid the formation of byproducts. Various strategies have been developed to achieve this, ranging from classical esterification to modern biocatalytic approaches.
Esterification Processes and Catalytic Systems
The most direct route to (2E)-2-buten-1-ol, acetate is the esterification of (2E)-2-buten-1-ol (crotyl alcohol) with acetic acid or its derivatives. ontosight.ai This reaction is typically catalyzed by an acid. The classic Fischer esterification involves treating the alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
Modern catalytic systems aim to improve efficiency, selectivity, and environmental friendliness. Heterogeneous solid acid catalysts, such as sulfate-based TiO2, have been developed for esterification reactions. These catalysts offer advantages like low production cost, high esterification rates, and convenient recovery and recyclability. google.com Another approach involves the direct catalytic oxidation of alcohols to esters. For instance, a single-atomic cobalt compound, (NH4)3[CoMo6O18(OH)6], has been shown to effectively promote the oxidative cross-esterification of various alcohols, including functionalized ones like crotyl alcohol, in the presence of hydrogen peroxide and an additive like KCl. nih.gov This method proceeds under mild conditions and affords high yields of the corresponding esters. nih.gov
| Catalyst System | Reactants | Key Features |
| Fischer Esterification (H₂SO₄, TsOH) | (2E)-2-Buten-1-ol, Acetic Acid | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com |
| Sulfate-based TiO₂ | Carboxylic Acid, Alcohol | Heterogeneous catalyst, recyclable, high esterification rate. google.com |
| (NH₄)₃[CoMo₆O₁₈(OH)₆] / H₂O₂ / KCl | Alcohol, Alcohol | Oxidative cross-esterification, mild conditions, high yields. nih.gov |
Derivatization of Butenol (B1619263) Precursors
The synthesis of (2E)-2-buten-1-ol, acetate can also be achieved through the derivatization of various butenol precursors. One common method involves the reaction of (2E)-2-buten-1-ol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. ontosight.ai This method is often used for the synthesis of related compounds as well, such as (2E)-2-methyl-2-buten-1-ol acetate from 2-methyl-2-buten-1-ol. ontosight.ai
Derivatization can also involve more complex transformations. For example, the derivatization of 4-hydroxyalkenal species can be performed using carnosine aqueous solution. nih.gov While not a direct synthesis of crotyl acetate, this highlights the broader strategies for modifying butenol-type structures. In the context of analytical chemistry, derivatization is a key step to make molecules like carboxylic acids more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like BF₃/butanol are used for esterification for this purpose. nih.gov
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of (2E)-2-buten-1-ol, acetate. These methods often operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity.
Lipases are widely used enzymes for esterification reactions. The synthesis of butyl acetate, a related flavor ester, has been successfully achieved via lipase-catalyzed esterification of butanol and acetic acid. scispace.com Both free and immobilized lipases can be used, with immobilized enzymes often showing higher conversion yields. nih.gov For instance, lipase (B570770) from Rhizopus oryzae has been used to catalyze the synthesis of butyl acetate. nih.gov Similarly, commercial immobilized lipase from Rhizomucor miehei (Lipozyme RMIM) has been employed for the same purpose. scispace.com
Porcine pancreas lipase (PPL) has been utilized for the regioselective acetylation of 2-aryl-2-butene-1,4-diols with vinyl acetate, affording 3-aryl-4-hydroxy-2-butenyl acetates in high yields. researchgate.netresearchgate.net This demonstrates the potential of lipases to selectively acylate specific hydroxyl groups in polyol precursors. The synthesis of isoamyl acetate has also been demonstrated using Candida antarctica lipase B in a microreactor system, highlighting the efficiency of continuous-flow enzymatic processes. nih.gov
| Lipase Source | Substrate(s) | Product | Key Findings |
| Rhizopus oryzae | Acetic Acid, Butanol | Butyl Acetate | Immobilized lipase showed higher conversion than free lipase. nih.gov |
| Rhizomucor miehei | Acetic Acid, Butanol | Butyl Acetate | Optimized conditions yielded >78% conversion in a solvent-free system. scispace.com |
| Porcine Pancreas Lipase (PPL) | 2-Aryl-2-butene-1,4-diols, Vinyl Acetate | 3-Aryl-4-hydroxy-2-butenyl acetates | High regioselectivity in acetylation. researchgate.netresearchgate.net |
| Candida antarctica lipase B | Acyl donor, Isoamyl alcohol | Isoamyl Acetate | Efficient synthesis in a microreactor. nih.gov |
Stereoselectivity is a critical aspect of synthesizing chiral molecules. In the context of butenol derivatives, enzymatic methods have proven effective. For example, in the synthesis of ethambutol, a key step involves the stereoselective acylation of the hydroxyl group of N-carbobenzoxy-2-aminobutan-1-ol with ethyl acetate, catalyzed by PPL lipase. google.com This allows for the separation of the (S)-enantiomer.
Non-enzymatic methods can also achieve high stereoselectivity. A palladium-catalyzed sequential 1,4-elimination reaction of (E)-4-alkoxy-2-butenyl benzoates followed by a ontosight.aiontosight.ai-Wittig rearrangement has been developed for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols. nii.ac.jp This process proceeds with excellent Z-selectivity. Furthermore, ruthenium-catalyzed couplings of propargyl ethers with alcohols have been shown to produce carbonyl crotylation products with high levels of anti-diastereo- and enantioselectivity. nih.gov
Mechanistic Investigations of Formation and Transformation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of (2E)-2-buten-1-ol, acetate and its subsequent transformations involve various intermediates and reaction pathways.
The Fischer esterification mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
In palladium-catalyzed reactions, the mechanism often involves the formation of a π-allylpalladium intermediate. For instance, in the palladium-catalyzed silylation of allylic alcohols, the reaction is believed to proceed via such an intermediate. acs.org Mechanistic studies on the allylic arylation of allylic acetates with arylboronic acids, catalyzed by palladium nanoparticles, also suggest the involvement of leached palladium species that form catalytically active complexes in the solution phase. acs.org
The transformation of crotyl derivatives can also occur through allylic rearrangements. Studies on the conversion of crotyl chlorides to acetates have provided insights into the kinetics and mechanisms of these SN2' reactions. acs.org Furthermore, the transformation of crotonaldehyde, a related compound, can proceed through a Langmuir-Hinshelwood mechanism on catalyst surfaces. researchgate.net
Elucidation of Reaction Mechanisms
The formation of (2E)-2-Buten-1-ol, acetate can be achieved through several reaction pathways, each with distinct mechanisms. A primary method is the esterification of (E)-2-buten-1-ol (trans-crotyl alcohol) with acetic acid or its derivatives. ontosight.ai This reaction is typically acid-catalyzed. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom.
Another significant pathway is through palladium-catalyzed reactions. For instance, palladium acetate has been shown to be an effective catalyst for the synthesis of 3-acetoxy-1-alkenes from trichloroacetimidate (B1259523) derivatives of (Z)-2-alkene-1-ols. scispace.com The proposed mechanism involves the formation of a palladium(II) complex, which facilitates the stereoselective SN2′ substitution of the trichloroacetimidate group by a carboxylate. scispace.com The fundamental steps in many palladium-catalyzed cross-coupling reactions are oxidative addition, transmetalation, and reductive elimination. nih.gov
Furthermore, the isomerization of 3-buten-1-ol (B139374) compounds in the presence of palladium catalysts can yield 2-buten-1-ol compounds. google.com The addition of co-catalysts like selenium or tellurium can improve the yield and purity of the desired product. google.com
The reaction of dialkylcopper-lithium reagents with allylic acetates also provides a stereoselective route to olefins, which can be applied to the synthesis of (2E)-2-Buten-1-ol, acetate. acs.org Additionally, iron-catalyzed electrochemical allylation of carbonyl compounds using allylic acetates like crotyl acetate has been explored. acs.org
The choice of solvent and catalyst can significantly influence the reaction pathway and selectivity. For instance, in palladium-catalyzed reactions, the use of specific ligands can control the stereochemical outcome. nii.ac.jp Similarly, the nature of the base in elimination reactions plays a crucial role in determining the product distribution. msuniv.ac.in
Intermediates and Transition State Analysis
The synthesis of (2E)-2-Buten-1-ol, acetate involves various intermediates and transition states, the understanding of which is crucial for optimizing reaction conditions and achieving high stereoselectivity.
In acid-catalyzed esterification, a key intermediate is the protonated form of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The subsequent tetrahedral intermediate formed after the nucleophilic attack by the alcohol eventually collapses to form the ester and regenerate the acid catalyst.
In palladium-catalyzed reactions, π-allylpalladium complexes are critical intermediates. acs.org The stereochemistry of the final product is often determined by the geometry of this complex and the mode of nucleophilic attack. For instance, in the palladium-catalyzed elimination of acyclic (E)-allylic acetates, the formation of (1Z,3E)-1,3-dienes is explained by the "syn-effect" in the transition state. nii.ac.jp
Computational studies have been employed to analyze the transition states of related reactions. For the dissociation of crotyl bromide, the calculated free energy of activation suggests a transition state that is close to a free crotyl cation. acs.org In the reaction of Z-crotyl boronate with aldehydes, a chair-like transition state is proposed, where the aldehyde's R group occupies a pseudoequatorial position to minimize steric hindrance. chemtube3d.com This high degree of organization in the transition state allows for the efficient transfer of stereochemical information from the reagent to the product. chemtube3d.com
The table below summarizes some of the key intermediates in different synthetic routes.
| Reaction Type | Key Intermediates | Significance |
| Acid-Catalyzed Esterification | Protonated Carboxylic Acid, Tetrahedral Intermediate | Activation of the carbonyl group for nucleophilic attack. |
| Palladium-Catalyzed Allylic Alkylation | π-Allylpalladium Complex | Determines the regioselectivity and stereoselectivity of the product. |
| Boron-Mediated Crotylation | Crotyl Boronate, Chair-like Transition State | Enables highly stereospecific carbon-carbon bond formation. chemtube3d.com |
| Grignard Reactions | Organomagnesium Compound, Ethoxyphenoxycarbonium Ion | Formation of new carbon-carbon bonds, can lead to allylic transposition. scispace.com |
Industrial-Scale Synthesis and Optimization Principles
The industrial-scale synthesis of (2E)-2-Buten-1-ol, acetate requires careful optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. The principles of green chemistry are also increasingly important, favoring processes that minimize waste and use less hazardous substances.
One common industrial method is the esterification of (E)-2-buten-1-ol with acetic anhydride or acetic acid, often in the presence of an acid catalyst. ontosight.ai For continuous production, reactants can be continuously fed into a reactor and maintained at an optimal temperature. Subsequent purification, typically through distillation, is necessary to remove unreacted starting materials and byproducts.
Catalyst selection is a critical aspect of optimization. For instance, in the isomerization of 3-buten-1-ol to 2-buten-1-ol, palladium catalysts supported on materials like aluminum silicate (B1173343), and doped with co-catalysts such as tellurium, have been shown to improve reaction efficiency. google.com The amount of catalyst is also a key parameter, with typical loadings ranging from 0.01 to 5% by weight relative to the starting material. google.com
The reaction conditions, including temperature, pressure, and solvent, must be carefully controlled. For example, the Lebedev process for producing butadiene from ethanol, which can involve related intermediates, operates at specific temperatures to ensure the spontaneity of the desired reactions. acs.org
In larger-scale processes, alternative workup procedures may be employed. For instance, after dilution with water, the desired product can be removed by continuous extraction with a suitable solvent like heptane (B126788) or hexane. google.com This can be more efficient than batch extractions.
The table below outlines key optimization parameters for the industrial synthesis of (2E)-2-Buten-1-ol, acetate.
| Parameter | Optimization Principle | Example |
| Catalyst | Selection of a highly active and selective catalyst. Use of co-catalysts to enhance performance. | Palladium on an aluminum silicate support with a tellurium co-catalyst for isomerization reactions. google.com |
| Temperature | Maintaining an optimal temperature to maximize reaction rate and minimize side reactions. | Specific temperature ranges are used in the Lebedev process to ensure favorable thermodynamics. acs.org |
| Reactant Concentration | Adjusting the ratio of reactants to drive the equilibrium towards the product. | Using an excess of one reactant, such as acetic acid in esterification. |
| Solvent | Choosing a solvent that enhances reaction rates and selectivity, and allows for easy product separation. | The use of N,N-dimethylformamide (DMF) in certain iron-catalyzed reactions. acs.org |
| Purification | Employing efficient purification methods to achieve high product purity. | Fractional distillation or continuous liquid-liquid extraction. google.com |
Theoretical and Computational Chemistry Studies of 2e 2 Buten 1 Ol, Acetate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the inherent structure and potential chemical behavior of (2E)-2-Buten-1-ol, acetate (B1210297). By solving approximations of the Schrödinger equation, these methods can determine electronic distributions and predict sites of reactivity.
The electronic structure of a molecule governs its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate this structure by calculating the distribution of electrons and the energies of molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and localization of these orbitals predict how the molecule will interact with other reagents. For allylic compounds like (E)-crotyl acetate, the HOMO is typically associated with the π-system of the double bond, indicating its nucleophilic character. The LUMO, conversely, indicates the most electrophilic sites. For instance, in related α,β-unsaturated esters, the electron-deficient nature of the system can favor Michael additions. DFT calculations can precisely map these orbitals, providing a quantitative basis for predicting electrophilic and nucleophilic attacks.
| Orbital | Description | Predicted Reactivity for (2E)-2-Buten-1-ol, acetate |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | Indicates the nucleophilic character of the C=C double bond, making it susceptible to attack by electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | Indicates the sites most susceptible to nucleophilic attack, such as the carbonyl carbon and the allylic carbon bonded to the acetate group. |
The three-dimensional arrangement of atoms (conformation and stereochemistry) is critical in determining the outcome of chemical reactions. (2E)-2-Buten-1-ol, acetate, possesses a key stereochemical feature: the E (trans) configuration of its double bond. Computational conformational analysis helps to understand how this fixed geometry influences the molecule's preferred shapes and its interactions during a reaction.
In many reactions, such as allylations or additions, (E)-crotyl derivatives react through highly organized, chair-like six-membered transition states. chemtube3d.commsu.edu Computational models show that to minimize steric repulsion in these transition states, bulky substituent groups preferentially occupy pseudo-equatorial positions. chemtube3d.com This conformational preference, stemming directly from the initial E-geometry of the alkene, is the reason why reactions of (E)-crotyl reagents stereospecifically yield anti-diastereomeric products. msu.edu Computational studies can map the potential energy surface of these transition states, confirming the energetic favorability of the conformer that leads to the observed product. acs.orgnsf.gov
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products, through all intermediates and transition states. This allows for the prediction of reaction feasibility and selectivity.
Theoretical models are frequently used to investigate the mechanisms of complex, particularly metal-catalyzed, synthetic pathways involving allylic acetates. For example, in iridium-catalyzed carbonyl crotylation, computational studies can model the formation and interconversion of key intermediates, such as π-crotyl iridium complexes. nih.gov These models help rationalize the observed stereoselectivity by establishing the relative stabilities and reactivities of different intermediates. nih.gov
Similarly, in ruthenium-catalyzed reactions, computational modeling has been essential to understand how the catalyst, substrate, and other additives interact. nih.gov These studies can reveal subtle but crucial interactions, such as hydrogen bonding, that stabilize one transition state over another, thereby controlling the reaction's outcome. nih.gov By modeling various potential pathways, such as those involving different modes of catalyst activation or substrate binding, researchers can predict which synthetic routes are most viable.
A high activation barrier (ΔG‡) implies a slow reaction, while a large negative reaction energy (ΔG) indicates a thermodynamically favorable process. These calculations are crucial for comparing competing reaction pathways. For example, computational analysis can determine whether a reaction involving (E)-crotyl acetate is more likely to proceed through an associative (SN2-type) or a dissociative (SN1-type) mechanism. A dissociative pathway, which involves the formation of a carbocation intermediate, would have a distinct energy profile compared to a concerted associative pathway. nih.gov Furthermore, computational methods can predict kinetic isotope effects (KIEs), which provide powerful experimental probes into the nature of the transition state. nih.gov For instance, a small calculated KIE for the nucleophilic substitution of an (E)-crotyl derivative was consistent with an associative mechanism. nih.gov
| Pathway | Mechanism Type | Calculated ΔG‡ (Activation Energy) | Kinetic Implication |
|---|---|---|---|
| Pathway A | Associative (SN2-like) | 19.0 kcal/mol | Moderately high barrier, suggesting a measurable reaction rate under specific conditions. nih.gov |
| Pathway B | Dissociative (SN1-like) | 21.1 kcal/mol | Higher energy barrier, suggesting this pathway is kinetically less favorable than Pathway A. nih.gov |
Intermolecular Interactions and Solvent Effects through Computational Models
The environment in which a reaction occurs, particularly the solvent, can have a profound impact on its mechanism and outcome. Computational models are essential for understanding and predicting these effects, as well as other non-covalent intermolecular interactions.
Modern computational chemistry utilizes a range of solvation models to account for the influence of the solvent. numberanalytics.compitt.edu These models vary in complexity and computational cost. Implicit (or continuum) models, such as the Solvation Model based on Density (SMD) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com These are computationally efficient for screening different solvents. Explicit models are more rigorous, treating individual solvent molecules quantum mechanically or through molecular mechanics (QM/MM methods). numberanalytics.compitt.edu These provide a more detailed picture, especially when specific solvent molecules directly participate in the reaction through hydrogen bonding or coordination. pitt.edu
For instance, a computational study on a ruthenium-catalyzed crotylation revealed that iodide counterions played a unique role in stabilizing the preferred transition state. nih.gov The model showed that the iodide engaged in a C-H···I hydrogen bond with the aldehyde substrate, an interaction that lowered the energy of that specific pathway and thus enhanced enantioselectivity. nih.gov Without such computational models, identifying and quantifying the impact of these subtle intermolecular forces would be exceptionally difficult.
| Model Type | Examples | Description | Primary Use Case |
|---|---|---|---|
| Implicit (Continuum) | SMD, COSMO-RS, IEFPCM | Treats the solvent as a uniform dielectric medium. Computationally inexpensive. numberanalytics.com | Predicting bulk solvent effects on stability and energetics; high-throughput screening of solvents. |
| Explicit (Atomistic) | QM/MM (Quantum Mechanics/Molecular Mechanics) | A small, critical region (e.g., solute and inner solvation shell) is treated with high-level quantum mechanics, while the rest of the solvent is treated with less expensive molecular mechanics. pitt.edu | Studying reactions where specific solvent interactions (e.g., hydrogen bonding to a transition state) are critical. nih.govpitt.edu |
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules. For (2E)-2-Buten-1-yl acetate (B1210297), both ¹H and ¹³C NMR provide unambiguous evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of (2E)-2-Buten-1-yl acetate is expected to show five distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The key feature confirming the (E)- or trans-configuration of the double bond is the large coupling constant (typically 11-18 Hz) between the vinylic protons. usp.br
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH=CH-CH₃ | ~1.70 | Doublet | ~6-7 | 3H |
| -O-C(=O)-CH₃ | ~2.05 | Singlet | N/A | 3H |
| -O-CH₂- | ~4.50 | Doublet | ~6-7 | 2H |
| -CH₂-CH=CH- | ~5.55 | Multiplet (Doublet of triplets) | ~15 (trans), ~7 | 1H |
| -CH=CH-CH₃ | ~5.75 | Multiplet (Doublet of quartets) | ~15 (trans), ~7 | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (2E)-2-Buten-1-yl acetate, five distinct signals are expected, corresponding to the different carbon environments. The chemical shifts are characteristic of the functional groups present. compoundchem.comlibretexts.orglibretexts.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH=CH-C H₃ | ~17.8 |
| -O-C(=O)-C H₃ | ~20.9 |
| -O-C H₂- | ~65.0 |
| -CH₂-C H=CH- | ~125.5 |
| -CH=C H-CH₃ | ~133.0 |
| -C =O | ~170.7 |
Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify functional groups within a molecule. The IR spectrum of (2E)-2-Buten-1-yl acetate is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic IR absorptions include:
A strong, sharp absorption band for the ester carbonyl (C=O) stretch. vscht.cz
A medium absorption for the carbon-carbon double bond (C=C) stretch. vscht.cz
Strong absorptions corresponding to the C-O stretching of the ester group.
A distinct, strong band for the out-of-plane C-H bending vibration of the trans-disubstituted alkene, which is highly diagnostic for the (2E)-isomer. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium |
| C-O Stretch | Ester | 1200 - 1250 | Strong |
| =C-H Bend (out-of-plane) | trans-Alkene | 960 - 980 | Strong |
| C-H Stretch | Alkyl/Alkenyl | 2850 - 3100 | Medium-Strong |
While specific Raman spectroscopy data for this compound is not widely published, it would be expected to show complementary information, with the C=C double bond stretch typically exhibiting a strong Raman signal.
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) MS, (2E)-2-Buten-1-yl acetate undergoes fragmentation, producing a characteristic pattern.
The mass spectrum shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (114.14 g/mol ). The fragmentation pattern includes key ions that result from the cleavage of the ester bond and other parts of the molecule.
| m/z Value | Proposed Fragment Ion | Significance |
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 71 | [M - CH₃CO]⁺ | Loss of the acetyl group |
| 55 | [C₄H₇]⁺ | Crotyl cation, resulting from cleavage of the C-O bond |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating (2E)-2-Buten-1-yl acetate from complex mixtures and for its precise quantification.
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like (2E)-2-Buten-1-yl acetate. nih.gov When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification capabilities.
For the analysis of (2E)-2-Buten-1-yl acetate, a non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used. nist.gov The compound is separated from other components based on its boiling point and interaction with the stationary phase. GC-MS allows for definitive identification by comparing the obtained mass spectrum with library data. researchgate.netresearchgate.net
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and sensitivity compared to conventional GC. This technique is particularly useful for analyzing complex samples where co-elution might be an issue. By employing two columns with different separation mechanisms (e.g., non-polar followed by polar), GC×GC can effectively separate isomers and isolate the target analyte from a complex matrix, providing a more detailed and accurate chemical profile.
While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of (2E)-2-Buten-1-yl acetate. Reversed-phase (RP) HPLC is the most common mode used for this type of compound. sielc.comchromforum.org
A typical RP-HPLC method would involve:
Column: A C18 stationary phase, which separates compounds based on hydrophobicity. fishersci.com
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation. sielc.com
Detection: UV detection at a low wavelength (around 200-210 nm) is possible due to the presence of the ester and alkene chromophores. For higher sensitivity and selectivity, coupling the LC system to a mass spectrometer (LC-MS) is advantageous. researchgate.net
This technique is valuable for analyzing samples that are not suitable for direct GC injection or when the analyte is present in a non-volatile matrix.
Chiral Separation Methodologies for Stereoisomers
The compound (2E)-2-Buten-1-ol, acetate, possesses a geometric stereoisomer, (2Z)-2-Buten-1-ol, acetate. These E/Z or cis/trans isomers are diastereomers, not enantiomers, as the molecule itself is achiral. The separation of such isomers is critical for studying their unique properties and reactivity. While conventional chromatographic methods can be effective, chiral separation methodologies often provide superior resolution and selectivity for various types of isomers, including geometric ones. springernature.com
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a particularly powerful technique for this purpose. chromatographyonline.com CSPs create a chiral environment within the column that can differentiate between subtle structural differences in molecules, enabling the separation of isomers that are difficult to resolve on standard, achiral columns. gcms.cz
Cyclodextrin-based CSPs are among the most versatile and widely used for the separation of a broad range of compounds, including esters. chromatographyonline.comnih.govmdpi.com These phases, which consist of derivatized α-, β-, or γ-cyclodextrins bonded to a polysiloxane backbone, separate molecules based on inclusion complexation and intermolecular interactions. mdpi.comgcms.cz The unique toroidal shape of cyclodextrins allows one isomer to fit better into the cavity than the other, resulting in different retention times and, thus, separation. gcms.cz The applicability of chiral columns for separating geometric isomers has been demonstrated for related compounds, such as the successful separation of the cis and trans isomers of 2-butene-1,4-diol (B106632) using chiral High-Performance Liquid Chromatography (HPLC) columns. nih.gov This precedent supports the use of chiral methodologies for the high-resolution separation of the (2E) and (2Z) isomers of 2-buten-1-ol, acetate.
Below is a table summarizing common cyclodextrin-based CSPs relevant for such separations.
| Chiral Stationary Phase (CSP) Type | Common Derivatives | Separation Principle | Primary Applications |
|---|---|---|---|
| Beta (β)-Cyclodextrin | Permethylated, Acetylated, Trifluoroacetylated | Inclusion complexation within a moderately sized cavity. gcms.cz | General purpose for a wide variety of enantiomeric and isomeric compounds, including esters and alcohols. chromatographyonline.comgcms.cz |
| Gamma (γ)-Cyclodextrin | Permethylated, Acetylated | Inclusion within a larger cavity, suitable for bulkier molecules. gcms.cz | Separation of larger analytes, polycyclic aromatic hydrocarbons, and positional isomers. |
| Alpha (α)-Cyclodextrin | Permethylated | Inclusion within a smaller cavity. gcms.cz | Separation of small, linear molecules and certain positional isomers. |
Integrated Analytical Platforms and Hyphenated Techniques
For the definitive identification and precise quantification of (2E)-2-Buten-1-ol, acetate, integrated or "hyphenated" analytical techniques are indispensable. iipseries.org These platforms couple a separation technique with a spectroscopic detection method, providing both chromatographic retention data and structural information in a single analysis. researchgate.netscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the foremost hyphenated technique for the analysis of volatile and semi-volatile compounds like (2E)-2-Buten-1-ol, acetate. coresta.org In a GC-MS system, the gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). uni-saarland.de This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. chemguide.co.uk The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that allows for unambiguous identification by comparison to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.gov
The mass spectrum of (2E)-2-Buten-1-ol, acetate (molar mass 114.14 g/mol ) shows characteristic fragments that confirm its structure. nist.gov
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance |
|---|---|---|
| 43 | [CH₃CO]⁺ | Base peak, characteristic of an acetyl group (acylium ion). |
| 55 | [C₄H₇]⁺ | Represents the butenyl cation, formed by cleavage of the ester bond. |
| 71 | [M - CH₃CO]⁺ | Loss of the acetyl group from the molecular ion. |
| 99 | [M - CH₃]⁺ | Loss of a methyl group. |
| 114 | [C₆H₁₀O₂]⁺ | The molecular ion (M⁺). |
Data sourced from the NIST Chemistry WebBook. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that can be applied to the analysis of (2E)-2-Buten-1-ol, acetate. LC-MS is particularly useful for separating geometric isomers and can analyze samples with minimal pretreatment. nih.govnih.gov The separation of cis-trans isomers of related compounds has been effectively demonstrated using reversed-phase LC coupled with high-resolution mass spectrometry. nih.govsemanticscholar.org This approach allows for the separation of isomers based on subtle differences in their polarity and shape, followed by their identification via their mass-to-charge ratio. nih.govosti.gov
Other advanced hyphenated platforms, such as GC or LC coupled with Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide even more detailed structural information, although they are less commonly used for routine analysis. researchgate.net
| Technique | Separation Principle | Detection/Identification Principle | Application to (2E)-2-Buten-1-ol, acetate |
|---|---|---|---|
| GC-MS | Volatility and interaction with stationary phase. | Mass-to-charge ratio and fragmentation pattern. scispace.com | Primary tool for identification and quantification in complex matrices. kuleuven.be |
| LC-MS | Polarity and partitioning between mobile and stationary phases. | Mass-to-charge ratio of the molecular ion and its adducts. osti.gov | Separation and identification of (2E) and (2Z) isomers. nih.govnih.gov |
| LC-FTIR | Polarity and partitioning. | Infrared absorption by functional groups. iipseries.org | Provides information on functional groups (e.g., C=O, C-O, C=C). |
Role and Reactivity of 2e 2 Buten 1 Ol, Acetate As a Chemical Intermediate
Utilization in Stereoselective Organic Synthesis
(2E)-2-Buten-1-ol, acetate (B1210297), commonly known as (E)-crotyl acetate, serves as a valuable and versatile reagent in stereoselective organic synthesis. Its primary role is as a precursor for the introduction of crotyl moieties into molecules, a critical transformation for constructing stereochemically rich carbon skeletons found in many natural products. The geometry of the double bond in (E)-crotyl acetate is crucial for controlling the stereochemical outcome of its reactions, leading to the formation of specific diastereomers.
Introduction of Crotyl Moieties
The addition of a crotyl group (CH₃CH=CHCH₂-) to a carbonyl compound, known as carbonyl crotylation, is a fundamental carbon-carbon bond-forming reaction. (E)-crotyl acetate is a key substrate for generating various crotylating agents. These reactions are highly valued for their ability to create two new stereocenters simultaneously, with the stereochemistry of the product being directly influenced by the (E)-geometry of the starting acetate.
One of the most prominent methods involves the use of crotylboron reagents. (E)-crotylboranes and (E)-crotylboronates, often prepared from precursors like (E)-crotyl alcohol or its acetate, react with aldehydes in a highly stereocontrolled manner. harvard.edu The reaction is believed to proceed through a closed, chair-like Zimmerman-Traxler transition state. harvard.eduacs.org This model predicts that (E)-crotylboron reagents will react with aldehydes to produce anti-homoallylic alcohols with high diastereoselectivity. harvard.edu The reliability of this stereochemical outcome has made it a cornerstone in the synthesis of polypropionate units, which are common motifs in natural products. nih.gov
Recent advancements have also utilized transition metal catalysis. For example, iridium catalysts have been employed for the enantioselective crotylation of alcohols and aldehydes using α-methyl allyl acetate as the crotyl source. nih.govacs.org These reactions proceed with high levels of anti-diastereoselectivity and enantioselectivity, offering a method that avoids stoichiometric metallic reagents. nih.govacs.org Similarly, crotylstannanes derived from crotyl precursors can be added to aldehydes, often with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions can depend on the specific metal and reaction conditions used. pitt.edu
Table 1: Stereoselectivity in Carbonyl Crotylation using (E)-Crotyl Reagents This table summarizes the typical stereochemical outcomes of reactions involving (E)-crotyl reagents with aldehydes.
| Crotylating Agent Type | Starting Olefin Geometry | Predominant Product Diastereomer | Reference |
|---|---|---|---|
| Crotylboranes/boronates | (E) | anti | harvard.edu |
| Iridium-catalyzed | (E) | anti | nih.gov |
| Type I Reagents (e.g., B, Si) | (E) | anti | pitt.edu |
Precursor to Chiral Building Blocks
The products of stereoselective crotylation reactions are themselves valuable chiral building blocks. mdpi.comresearchgate.net The resulting anti-homoallylic alcohols, produced with high diastereo- and enantiomeric purity, contain hydroxyl and alkene functionalities that can be further manipulated. unimi.it This makes them versatile intermediates for the synthesis of more complex molecules.
For instance, the newly introduced carbon-carbon double bond can undergo various transformations, including:
Ozonalysis: Cleavage of the double bond to form aldehydes or carboxylic acids.
Dihydroxylation or Epoxidation: Introduction of further stereocenters.
Hydrogenation: Saturation of the double bond.
These subsequent transformations allow chemists to elaborate the initial crotylation product into a wide array of complex structures. The Brown asymmetric allylation and crotylation reactions, for example, have been extensively used to generate key chiral alcohol intermediates in the total synthesis of numerous natural products. unimi.it The ability to reliably set the stereochemistry at an early stage using reagents derived from (2E)-2-Buten-1-ol, acetate is a significant advantage in multistep syntheses. researchgate.netnsf.gov
Participation in Polymerization Processes
While less common than its application in small molecule synthesis, the vinyl group in (2E)-2-Buten-1-ol, acetate allows it to participate in polymerization reactions. Its structural similarity to vinyl acetate suggests that it can undergo similar polymerization mechanisms, particularly radical polymerization, to form new polymeric materials.
Radical Polymerization Mechanisms
Radical polymerization is a chain reaction that typically involves three main steps: initiation, propagation, and termination. mdpi.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as 2,2′-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide. These initiator radicals then add across the double bond of a (2E)-2-Buten-1-ol, acetate monomer, creating a new monomer radical. mdpi.com
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. The stereochemistry of the monomer addition can influence the tacticity of the resulting polymer chain.
Termination: The growth of the polymer chain is halted through various termination reactions. This can occur by the combination of two growing radical chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains.
The rate of polymerization and the final molecular weight of the polymer can be influenced by factors such as monomer concentration, initiator concentration, and temperature. dtic.mil
Formation of Polymeric Structures
The polymerization of (2E)-2-Buten-1-ol, acetate would result in a polymer with a saturated carbon backbone and pendant acetate-containing groups. The repeating unit of the polymer would be -[CH(CH₂OCOCH₃)-CH(CH₃)]-.
The resulting polymer, a derivative of poly(vinyl acetate), would likely be an amorphous thermoplastic. The properties of this polymer, such as its glass transition temperature (Tg), solubility, and mechanical strength, would be determined by its molecular weight, polydispersity, and the tacticity of the polymer chain. researchgate.net The presence of the methyl group on the backbone, originating from the crotyl structure, would influence the chain packing and intermolecular forces, distinguishing its properties from those of standard poly(vinyl acetate).
Synthetic Applications in Complex Molecule Construction
The primary application of (2E)-2-Buten-1-ol, acetate in the construction of complex molecules lies in its use as a reliable precursor for (E)-crotylating agents. The stereocontrolled introduction of the crotyl moiety is a powerful strategy for building the carbon frameworks of polyketide and polypropionate natural products. nih.gov These classes of compounds include many biologically active molecules, such as antibiotics, immunosuppressants, and anticancer agents.
The Brown asymmetric crotylation reaction has been a particularly effective tool, applied in the total synthesis of numerous complex targets. unimi.it For example, it has been instrumental in creating the stereochemically dense regions of macrolides like disciformycin B and peloruside A. unimi.it The predictable anti selectivity of reagents derived from (E)-crotyl sources allows for the confident construction of specific stereochemical arrays within a larger synthetic strategy. The homoallylic alcohol products are versatile intermediates that can be carried forward through many synthetic steps to reach the final complex target. unimi.it
Heterocyclic Compound Synthesis
While not typically employed in the de novo construction of foundational heterocyclic rings like pyrimidines or pyridazines, (2E)-2-Buten-1-ol, acetate serves as a key reagent for the functionalization and elaboration of existing heterocyclic systems. Its primary role is as an electrophile in transition-metal-catalyzed reactions, most notably palladium-catalyzed allylic alkylation. nih.govtaylorfrancis.com This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of the (2E)-butenyl group onto a nucleophilic heterocyclic substrate. nih.gov
The process generally involves the reaction of a nucleophile, such as an enolate derived from an N-heterocyclic carbonyl compound, with the allylic acetate in the presence of a palladium catalyst. The catalyst, typically a palladium(0) complex, activates the acetate to form a π-allyl palladium intermediate. The nucleophile then attacks this intermediate, displacing the palladium and forming the new C-C bond. The stereochemistry and regioselectivity of this addition can often be controlled by the choice of chiral ligands on the palladium catalyst, making it a valuable tool in asymmetric synthesis. nih.govwhiterose.ac.uk
This methodology enables the synthesis of α-disubstituted N-heterocyclic compounds, which are important structural motifs in many biologically active molecules. nih.gov For instance, heterocycles such as morpholinones, thiomorpholinones, and oxazolidinones can be alkylated at the α-position to introduce the butenyl side chain, creating vicinal tertiary and quaternary stereocenters that are otherwise challenging to construct. nih.govcaltech.edu
Table 1: Application in Heterocyclic Compound Synthesis
| Reaction Type | Role of (2E)-2-Buten-1-ol, acetate | Resulting Structure | Significance |
|---|---|---|---|
| Palladium-Catalyzed Allylic Alkylation | Source of electrophilic (2E)-butenyl (crotyl) group | N-heterocycles with α-butenyl substituent | Creation of complex stereocenters; Synthesis of bioactive molecules nih.govorganic-chemistry.org |
Natural Product Derivatization
The derivatization of natural products is a critical process for studying structure-activity relationships (SAR) and improving the therapeutic properties of bioactive molecules. (2E)-2-Buten-1-ol, acetate, plays a key role in these modifications as a crotylating agent, introducing a butenyl group into the natural product scaffold. This transformation is particularly important in the synthesis and modification of polyketides, terpenes, and alkaloids. rsc.orgillinois.edunih.gov
Carbonyl crotylation is a cornerstone reaction in the synthesis of polypropionate units, which are common structural features in many natural products. rsc.orgacs.org This reaction involves the addition of a crotyl group to an aldehyde or ketone. (2E)-2-Buten-1-ol, acetate can serve as a precursor to the active crotylating species in catalyst-driven processes, bypassing the need for pre-formed, often unstable, organometallic reagents like crotylboronates or crotylsilanes. rsc.orgnih.gov
For example, iridium-catalyzed transfer hydrogenation reactions can couple (2E)-2-Buten-1-ol, acetate to alcohols or aldehydes. rsc.org In this process, the catalyst transiently oxidizes an alcohol to an aldehyde, which then undergoes crotylation. The use of the (E)-isomer of the acetate allows for high diastereoselectivity, typically leading to the anti-configured homoallylic alcohol product through a closed, chair-like transition state. chemtube3d.com This level of stereochemical control is vital when modifying complex molecules where biological activity is dependent on precise stereochemistry.
The functionalization of terpenes, a large class of natural products, can also be achieved using allylic acetates. While direct examples with (2E)-2-Buten-1-ol, acetate are specific, related compounds like geranyl acetate have been used in cyclization reactions, demonstrating the principle of using such derivatives to modify terpene skeletons. illinois.edu The introduction of a crotyl group can alter the lipophilicity and steric profile of a natural product, potentially enhancing its membrane permeability or binding affinity to a biological target. scconline.org
Table 2: Application in Natural Product Derivatization
| Natural Product Class | Derivatization Method | Role of (2E)-2-Buten-1-ol, acetate | Purpose of Derivatization |
|---|---|---|---|
| Polyketides (alcohols/aldehydes) | Iridium-Catalyzed Carbonyl Crotylation | Crotyl group source | Stereoselective synthesis of polypropionate fragments rsc.orgnih.gov |
| Terpenes | Acylation / Alkylation | Functionalization reagent | Modification of biological activity and physical properties illinois.eduresearchgate.net |
Environmental Dynamics and Degradation Pathways of 2e 2 Buten 1 Ol, Acetate
Aquatic and Terrestrial Biodegradation Mechanisms
When (2E)-2-Buten-1-ol, acetate (B1210297) enters soil or water systems, its fate is primarily governed by microbial degradation. As an ester of a simple alcohol and acetic acid, it is expected to be readily biodegradable.
The initial and most critical step in the biodegradation of (2E)-2-Buten-1-ol, acetate is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterase enzymes, which are widely produced by microorganisms in soil and water. lboro.ac.uk This hydrolysis cleaves the molecule into its constituent parts: (2E)-2-buten-1-ol and acetate (acetic acid).
Proposed Biodegradation Pathway:
Ester Hydrolysis: CH₃-CH=CH-CH₂-O-C(O)CH₃ + H₂O ---(Esterase)--> CH₃-CH=CH-CH₂-OH + CH₃COOH ((2E)-2-Buten-1-ol, acetate) ((2E)-2-Buten-1-ol) (Acetic Acid)
Metabolism of Products:
(2E)-2-Buten-1-ol: This unsaturated alcohol can be further metabolized by microbial communities. The degradation would likely proceed via oxidation of the alcohol group by alcohol dehydrogenases to form the corresponding aldehyde, followed by oxidation to a carboxylic acid, which can then enter central metabolic pathways.
Acetate: Acetic acid is a ubiquitous and readily metabolized substrate for a vast range of microorganisms under both aerobic and anaerobic conditions. nih.gov It is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.
Studies on similar compounds, such as butyl acetate, have shown that they can be completely degraded by mixed microbial populations, supporting the proposed pathway of initial hydrolysis followed by mineralization of the resulting alcohol and acid. nih.gov
Environmental Monitoring and Analytical Methodologies for Fate Studies
To conduct fate and transport studies and to monitor for the presence of (2E)-2-Buten-1-ol, acetate in the environment, sensitive and specific analytical methods are required. While no standardized methods exist specifically for this compound, established methodologies for volatile and semi-volatile organic compounds in environmental matrices are applicable. nih.gov
The analytical process typically involves three stages: sample collection, extraction/concentration, and instrumental analysis.
Sample Collection and Preparation: Water samples can be collected in glass vials with minimal headspace. Soil and sediment samples are collected in glass jars. To isolate and concentrate the analyte from the sample matrix, techniques like solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) or liquid-liquid extraction (LLE) with an organic solvent are commonly used for aqueous samples. researchgate.net For solid samples, solvent extraction, potentially aided by sonication or pressurized fluid extraction, is employed.
Instrumental Analysis: Given its volatility, Gas Chromatography (GC) is the preferred technique for the analysis of (2E)-2-Buten-1-ol, acetate. A flame ionization detector (FID) can be used for quantification, but coupling the GC to a Mass Spectrometer (GC-MS) provides higher selectivity and definitive identification based on the compound's mass spectrum. nih.gov High-Performance Liquid Chromatography (HPLC), likely coupled with mass spectrometry (LC-MS), could also be developed for its analysis, particularly if derivatization is employed or for analyzing less volatile degradation products. nih.gov
| Matrix | Extraction / Concentration Technique | Analytical Instrument | Detector | Reference |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Gas Chromatography (GC) | Mass Spectrometry (MS) | researchgate.netbmuv.de |
| Water | Liquid-Liquid Extraction (LLE) | Gas Chromatography (GC) | Flame Ionization (FID) / MS | nih.gov |
| Soil / Sediment | Solvent Extraction (e.g., Soxhlet, Sonication) | Gas Chromatography (GC) | Mass Spectrometry (MS) | nih.gov |
| Air | Sorbent Tube Sampling / Thermal Desorption | Gas Chromatography (GC) | Mass Spectrometry (MS) | nih.gov |
Biological Activities and Mechanistic Understanding in in Vitro Systems
Investigation of Bioactivity of (2E)-2-Buten-1-ol, Acetate (B1210297) and its Structural Analogs
Acetate esters, including (2E)-2-buten-1-ol, acetate, are subject to a range of enzymatic interactions, primarily involving synthesis and hydrolysis. The ester bond is susceptible to cleavage by hydrolase enzymes and can be formed by transferases.
Enzymatic Hydrolysis: Lipases and esterases are the primary enzyme classes responsible for the hydrolysis of acetate esters. These enzymes catalyze the cleavage of the ester bond, yielding the parent alcohol and acetic acid. This process is a fundamental aspect of the metabolism of ester compounds in biological systems. For instance, studies on various acetate esters demonstrate this principle. Pancreatic carboxyl ester hydrolase (CEH) has been shown to hydrolyze vitamin E esters like α-tocopheryl acetate, with the reaction being dependent on the presence of bile acids. nih.gov Similarly, acetylhydrolase activity is responsible for the hydrolysis of acetate from 1-alkyl-2-acetyl-sn-glycerol, a precursor in the synthesis of Platelet-Activating Factor (PAF). nih.gov Plant-derived enzyme systems, such as those from carrots and celeriac, have also been used to achieve the enantioselective hydrolysis of racemic 1-aryl ethyl acetates. researchgate.net
Enzymatic Synthesis (Transesterification): The formation of acetate esters is often catalyzed by lipases or alcohol acyltransferases (AATs) through transesterification. In this reaction, an acyl group is transferred from a donor molecule (like another ester or an acyl-CoA) to the alcohol. This method is widely used for the "green" synthesis of flavor and fragrance esters. Lipase-catalyzed transesterification is a common strategy, with enzymes like Novozym® 435 (a lipase (B570770) from Candida antarctica) being used to synthesize esters such as eugenyl acetate and 2-phenethyl acetate. nih.gov The choice of acyl donor, such as vinyl acetate or isopropenyl acetate, can make the reaction effectively irreversible, driving high conversion rates.
| Enzyme Type | Specific Enzyme/Source | Substrate/Analog | Reaction Type |
|---|---|---|---|
| Hydrolase | Pancreatic Carboxyl Ester Hydrolase (CEH) | α-Tocopheryl acetate | Hydrolysis |
| Hydrolase | Neutral Lipid Acetylhydrolase | 1-Alkyl-2-acetyl-sn-glycerol | Hydrolysis |
| Lipase | Novozym® 435 | Eugenol + Acetic Anhydride (B1165640) | Esterification |
| Lipase | Lipozyme® TL 100L | Eugenol + Acetic Anhydride | Esterification |
| Acyltransferase | Alcohol Acyltransferase (AAT) | Various Alcohols + Acetyl-CoA | Transesterification |
The scientific literature contains limited direct research on the specific receptor binding and subsequent signaling pathways for (2E)-2-buten-1-ol, acetate. While many volatile organic compounds, particularly those involved in olfaction and chemical signaling, interact with specific G-protein coupled receptors (GPCRs) in sensory neurons, the dedicated receptors for this specific compound have not been characterized. Mechanistic studies in this area are sparse, and its biological effects are more commonly attributed to its physicochemical properties and metabolic products rather than specific receptor-mediated signaling cascades.
Research into the antimicrobial and antioxidant activities of (2E)-2-buten-1-ol, acetate is often contextualized by studies on its structural analogs, such as short-chain alkyl acetates and other volatile esters found in nature.
Antimicrobial Properties: Short-chain acetate esters have demonstrated notable antimicrobial activity. A study on solvents used in cosmetic products evaluated the minimum inhibitory concentration (MIC) of ethyl acetate and butyl acetate against a panel of pathogenic and spoilage microorganisms. nih.gov Both compounds were effective at concentrations of ≤5% against bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans and the mold Trichophyton rubrum. nih.gov This suggests that the acetate functional group on a short, somewhat lipophilic carbon chain can contribute to antimicrobial effects, likely by disrupting cell membrane integrity or interfering with essential enzymes.
| Microorganism | Ethyl Acetate MIC | Butyl Acetate MIC |
|---|---|---|
| Pseudomonas aeruginosa | ≤5% | ≤5% |
| Staphylococcus aureus | ≤5% | ≤5% |
| Escherichia coli | ≤5% | ≤5% |
| Candida albicans | ≤5% | ≤5% |
| Trichophyton rubrum | ≤5% | ≤5% |
Antioxidant Properties: The antioxidant potential of (2E)-2-buten-1-ol, acetate itself is not extensively documented. However, studies on related compounds and extracts provide some insight. For instance, the enzymatic esterification of clove essential oil, which is rich in eugenol, to produce eugenyl acetate resulted in a product with high antioxidant potential. nih.gov Furthermore, ethyl acetate is frequently used as a solvent to extract antioxidant compounds like phenols and flavonoids from natural sources. scielo.brresearchgate.net While this demonstrates the utility of the solvent, it also indicates that compounds within these ethyl acetate fractions are responsible for the antioxidant activity, which is typically measured by assays such as DPPH radical scavenging or iron chelation. scielo.brnih.gov The antioxidant activity of an individual ester like (2E)-2-buten-1-ol, acetate would depend on its ability to donate a hydrogen atom or electron to stabilize a free radical, a property not strongly associated with its simple chemical structure.
Role in Inter-Species Chemical Communication (Pheromones, Allelochemicals)
Acetate esters are a prominent class of compounds used in chemical communication across the animal kingdom, serving as pheromones (intraspecific communication) and allomones (interspecific communication). wikipedia.org They are often components of alarm signals, sex attractants, and aggregation pheromones. For example, isoamyl acetate is a well-known alarm pheromone in honeybees, while a blend of other acetates, including butyl acetate and hexyl acetate, is also part of their alarm signal. wikipedia.org
In the context of insect pest management, synthetic acetate esters are widely used as lures. Pheromone blends for various moth species often include specific long-chain alkenyl acetates, such as (Z)-11-hexadecenyl acetate and (Z)-9-tetradecenyl acetate. researchgate.net Similarly, (E,E)-farnesyl acetate is a female-produced sex pheromone for the click beetle Agriotes ustulatus. csalomontraps.com
While direct evidence for (2E)-2-buten-1-ol, acetate as a pheromone is not prominent, a closely related structural analog, (S)-(E)-2-Butenyl thioacetate, has been identified as an allomone. It is a component of the defensive spray of several skunk species, including the striped skunk (Mephitis mephitis) and the hooded skunk (Mephitis macroura). pherobase.com The presence of the 2-butenyl moiety in this defensive compound highlights the potential for this chemical scaffold to be biologically active in inter-species communication.
Biosynthetic Origins and Metabolic Pathways in Biological Systems
In plants, (2E)-2-buten-1-ol, acetate is considered a volatile organic compound (VOC), contributing to the aroma profile of certain fruits and flowers. Its biosynthesis follows general pathways established for the formation of other short-chain volatile esters.
The synthesis is a two-step process: the formation of the alcohol moiety followed by its esterification.
Formation of the Alcohol (2-Buten-1-ol): The C4 alcohol precursor can be derived from the metabolism of fatty acids or amino acids. The β-oxidation of fatty acids is a primary pathway that provides short-chain acyl-CoAs and alcohols for ester formation. nih.gov These acyl-CoAs can be reduced to aldehydes and then to alcohols by acyl-CoA reductases and alcohol dehydrogenases, respectively. nih.govoup.com
Esterification: The final step is the esterification of the alcohol with an acyl donor, which for acetate esters is typically acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.org Plant AATs are part of the large BAHD superfamily of acyltransferases and are directly responsible for the production of many volatile esters that constitute fruit and floral aromas. frontiersin.orgbiorxiv.org For example, the PaAAT1 gene in apricot has been shown to be crucial for the production of C4-C6 esters during fruit ripening. nih.gov The biosynthesis of flavonoids in plants also relies on the "acetate pathway" to provide malonyl-CoA, underscoring the central role of C2 units in the synthesis of diverse secondary metabolites. nih.gov
Therefore, the biosynthesis of (2E)-2-buten-1-ol, acetate in plants is plausibly achieved when a specific AAT enzyme utilizes 2-buten-1-ol and acetyl-CoA as substrates, a process that is often developmentally regulated and tissue-specific, contributing to the characteristic scent of the plant.
Microbial Production and Metabolism
Current scientific literature does not extensively document the direct production of (2E)-2-Buten-1-ol, acetate, also known as trans-crotyl acetate, through microbial fermentation processes. Similarly, specific microbial pathways for its metabolism or degradation have not been a significant focus of published research. However, the biosynthesis of esters is a well-established capability of various microorganisms, primarily through the action of specific enzymes. nih.gov Therefore, the discussion of the microbial role in relation to (2E)-2-Buten-1-ol, acetate, centers on its synthesis using isolated microbial enzymes as biocatalysts.
The enzymatic synthesis of esters, including unsaturated acetates, is a widely explored and industrially relevant field. This biocatalytic approach offers several advantages over traditional chemical synthesis, such as milder reaction conditions, higher specificity, and a more environmentally friendly profile. The primary enzymes involved in ester synthesis are lipases and acyltransferases, which are readily available from microbial sources.
The general principle of enzymatic ester synthesis involves the reaction of an alcohol with an acyl donor. In the case of (2E)-2-Buten-1-ol, acetate, this would involve the esterification of (2E)-2-buten-1-ol (crotyl alcohol) with an acetyl group donor, such as acetic acid or other activated acetyl sources like vinyl acetate or acetic anhydride.
While direct microbial production of (2E)-2-Buten-1-ol, acetate is not documented, analogous enzymatic syntheses of other acetate esters have been successfully demonstrated using a variety of microbial enzymes. These examples provide a strong basis for the potential biocatalytic production of (2E)-2-Buten-1-ol, acetate. The following table summarizes key findings from the enzymatic synthesis of structurally related or commercially significant acetate esters.
Interactive Table: Enzymatic Synthesis of Various Acetate Esters by Microbial Enzymes
| Product Ester | Enzyme | Microbial Source | Substrates | Key Findings & Conditions |
| 2-Phenethyl acetate | Acyltransferase | Mycobacterium smegmatis | 2-Phenylethyl alcohol, Vinyl acetate | A novel synthesis method was developed using an immobilized acyltransferase in water, achieving a 99.17% conversion rate at 40°C. nih.gov |
| Eugenyl acetate | Lipase | Penicillium sumatrense, Thermomyces lanuginosus (Lipozyme TL 100L), Candida antarctica (CALB L) | Eugenol (from clove oil), Acetic anhydride | Lipozyme TL 100L showed the best performance, with a 91.80% conversion at 55°C. scispace.com |
| α-Tocopherol acetate (Vitamin E acetate) | Lipase | Candida rugosa (CRL1) expressed in Pichia pastoris | α-Tocopherol, Acetic anhydride | High-efficiency expression of the lipase in Pichia pastoris led to a 97% conversion rate in a solvent-free system. mdpi.com |
| Various Fatty Acid Esters | Lipase | Candida antarctica (Novozym 435) | Fatty acids, Alcohols | Lipase B from Candida antarctica is highly effective and widely used for the synthesis of a variety of fatty acid esters due to its high activity and stability. nih.gov |
The metabolism of unsaturated esters in microorganisms is a complex process. Generally, the ester bond is first hydrolyzed by esterases to release the constituent alcohol and carboxylic acid. These molecules then enter the respective metabolic pathways of the microorganism. For instance, the resulting acetic acid can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways. The unsaturated alcohol, (2E)-2-buten-1-ol, would likely be oxidized to the corresponding aldehyde and then to the carboxylic acid, (2E)-2-butenoic acid (crotonic acid), which can then be further metabolized. The metabolism of unsaturated fatty acids is a well-studied process in bacteria and involves enzymes of the fatty acid oxidation pathways. nih.gov
Emerging Research Applications and Future Directions for 2e 2 Buten 1 Ol, Acetate
Development of Novel Materials and Functional Polymers
The unique chemical structure of (2E)-2-Buten-1-ol, acetate (B1210297), featuring both an ester and a reactive double bond, makes it a promising candidate for the synthesis of novel materials and functional polymers. Research in this area is focused on leveraging its reactivity to create polymers with tailored properties for high-performance applications.
Functional polymers, which have specific capabilities, are being developed for uses in optoelectronics, such as in photovoltaics and light-emitting diodes. rsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being used to create these materials. rsc.org The incorporation of molecules like (2E)-2-Buten-1-ol, acetate into polymer chains can introduce specific functionalities, allowing for the fine-tuning of the material's electronic and optical properties.
Moreover, the double bond in (2E)-2-Buten-1-ol, acetate is suitable for post-polymerization modification. Techniques such as thiol-ene reactions can be used to attach various functional groups to a polymer backbone that includes this compound. dntb.gov.ua This allows for the creation of a diverse range of materials from a single polymer precursor, with potential applications in drug delivery, sensor technology, and advanced coatings. The ability to modify polymer surfaces is critical for developing materials with specific biocompatibility or adhesion properties.
Innovations in Sustainable Chemical Manufacturing
In line with the principles of green chemistry, there is a growing focus on developing sustainable and environmentally friendly methods for producing chemicals. Innovations in the manufacturing of (2E)-2-Buten-1-ol, acetate are centered on the use of renewable feedstocks and biocatalytic processes to minimize environmental impact.
Acetate is considered a promising feedstock that can be derived from renewable C1 sources like carbon dioxide and methane, as well as from the hydrolysis of lignocellulosic biomass. nih.govresearchgate.net This shift away from fossil fuel-based feedstocks is a key step toward more sustainable chemical production. The use of acetate from these sources could significantly reduce the carbon footprint associated with the manufacturing of (2E)-2-Buten-1-ol, acetate. nih.gov
Biocatalysis, which uses enzymes to drive chemical reactions, offers a green alternative to traditional chemical synthesis. Enzymatic synthesis of esters, such as eugenyl acetate, has been successfully demonstrated using lipases. nih.govresearchgate.net These reactions often occur under mild conditions, reducing energy consumption and the formation of unwanted byproducts. researchgate.net Applying similar biocatalytic methods to the synthesis of (2E)-2-Buten-1-ol, acetate could lead to a more sustainable and efficient manufacturing process.
| Parameter | Conventional Synthesis | Biocatalytic Synthesis |
| Catalyst | Typically mineral acids or metal catalysts | Enzymes (e.g., lipases) researchgate.net |
| Reaction Temperature | Often elevated | Mild (e.g., 55°C) researchgate.net |
| Solvent | Organic solvents | Can be solvent-free or in greener solvents mdpi.com |
| Byproducts | Can generate significant waste | Minimal byproducts |
| Feedstock Source | Often petrochemical-based | Potentially from renewable biomass nih.govresearchgate.net |
Table 1: Comparison of Conventional and Potential Biocatalytic Synthesis of Esters like (2E)-2-Buten-1-ol, Acetate. This table illustrates the potential advantages of adopting a biocatalytic approach for the synthesis of (2E)-2-Buten-1-ol, acetate, in line with green chemistry principles.
Interdisciplinary Research in Chemical Biology and Environmental Science
The influence of (2E)-2-Buten-1-ol, acetate extends into interdisciplinary fields such as chemical biology and environmental science, where its interactions with biological systems and the environment are of interest.
In chemical biology, there is growing interest in the role of small molecules in mediating biological processes. Structurally similar compounds to (2E)-2-Buten-1-ol, acetate, such as (E)-2-octenyl acetate, have been identified as insect pheromones. researchgate.netmdpi.com This suggests that (2E)-2-Buten-1-ol, acetate could have applications in chemical ecology, potentially as a semiochemical for pest management. Further research could explore its role in insect communication and its potential as a non-toxic alternative to conventional pesticides.
From an environmental science perspective, understanding the atmospheric fate of volatile organic compounds like (2E)-2-Buten-1-ol, acetate is crucial. Studies on similar acetates have investigated their reactions with hydroxyl (OH) radicals in the atmosphere, which is a primary degradation pathway. nih.govresearchgate.netrsc.org The atmospheric lifetime of such compounds influences their potential to contribute to the formation of photochemical smog. Research into the atmospheric chemistry of (2E)-2-Buten-1-ol, acetate will help to assess its environmental impact.
| Compound | Rate constant with OH radicals (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Allyl acetate | (30.6 +/- 3.1) x 10⁻¹² nih.gov | ~4.4 hours researchgate.net |
| (E)-2-hexenyl acetate | (6.88 + 1.41) × 10⁻¹¹ researchgate.net | Not specified |
| Amyl acetate | (6.00 ± 0.96) × 10⁻¹² rsc.org | ~22 hours rsc.org |
Table 2: Atmospheric Reaction Rates and Lifetimes of Structurally Similar Acetates. This data provides an indication of how (2E)-2-Buten-1-ol, acetate might behave in the atmosphere, highlighting the importance of further research into its specific reaction kinetics.
Methodological Advancements and Unexplored Research Avenues
Continued progress in the application of (2E)-2-Buten-1-ol, acetate relies on the development of advanced synthetic methodologies and the exploration of new research areas.
Recent advancements in synthetic organic chemistry offer more precise and efficient ways to produce specific isomers of compounds like (2E)-2-Buten-1-ol, acetate. Stereoselective synthesis methods, such as iridium-catalyzed carbonyl crotylation and the synthesis of stereospecific crotylboronates, provide high levels of control over the geometry of the double bond. nih.govnsf.gov These methods are crucial for producing the pure (E)-isomer, which may be important for its biological activity or polymerization behavior.
Looking to the future, several unexplored research avenues hold significant promise. A deeper investigation into the polymerization of (2E)-2-Buten-1-ol, acetate could lead to the development of new classes of functional polymers with unique properties. Its potential role in biological signaling pathways beyond insect pheromones warrants further study, which could reveal new applications in agriculture or medicine. Furthermore, the development of even more efficient and sustainable catalytic systems for its synthesis remains a key goal for making its production economically viable and environmentally friendly.
Q & A
Q. What are the critical safety considerations when handling (2E)-2-Buten-1-ol acetate in laboratory settings?
- Methodological Answer : (2E)-2-Buten-1-ol acetate is a flammable liquid (Class 3 hazard) and requires strict adherence to safety protocols. Key measures include:
- Use of flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Storage in sealed containers away from oxidizers and ignition sources, in cool, dry environments .
- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and proper ventilation to avoid vapor accumulation .
- Avoidance of moisture to prevent hydrolysis, which generates acetic acid and butanol .
Q. How can researchers accurately identify (2E)-2-Buten-1-ol acetate using chromatographic methods?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is optimal. Key parameters include:
Q. What are the recommended storage conditions to preserve the integrity of (2E)-2-Buten-1-ol acetate?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor humidity to prevent hydrolysis, as moist air accelerates degradation . Avoid prolonged exposure to light, which may induce photochemical reactions .
Advanced Research Questions
Q. Under what experimental conditions does (2E)-2-Buten-1-ol acetate undergo hydrolysis, and how can this reaction be mitigated?
Q. How can co-elution challenges with structurally similar alcohols be resolved in gas chromatography analysis of (2E)-2-Buten-1-ol acetate?
- Methodological Answer : Optimize selectivity using:
- Water Stationary Phases : Enhance resolution of polar unsaturated compounds. For example, adding 0.5 M AgNO₃ increases selectivity for 2-buten-1-ol over 1-butanol by 1.8-fold .
- Chiral Columns : Separate geometric isomers (e.g., (2E) vs. (2Z)) using β-cyclodextrin-based phases .
Q. What analytical techniques are most effective for distinguishing between geometric isomers of butenol acetates?
- Methodological Answer :
Q. How does the presence of metal ions in the stationary phase affect the separation efficiency of (2E)-2-Buten-1-ol acetate in gas chromatography?
- Methodological Answer : Metal ions (e.g., Ag⁺, Cu⁺) in nitrate or chloride salts interact with the compound’s double bond, altering retention behavior:
Q. What are the known decomposition products of (2E)-2-Buten-1-ol acetate under high-temperature conditions, and how are they identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
